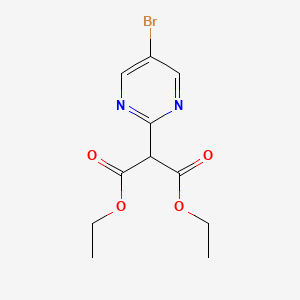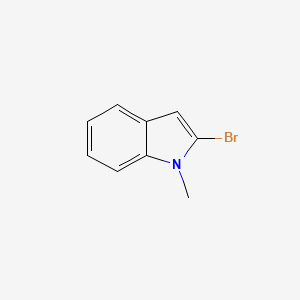
2-Bromo-1-methyl-1H-indole
Overview
Description
2-Bromo-1-methyl-1H-indole is a chemical compound with the CAS Number: 89246-30-0 and a molecular weight of 210.07 .
Synthesis Analysis
While specific synthesis methods for 2-Bromo-1-methyl-1H-indole were not found, there are general methods for the synthesis of indoles, such as the Fischer indole synthesis . This method involves a reductive cyclization of o-phenylenediamines with CO2 in the presence of triethoxysilane . Another method involves a copper-catalyzed one-pot multicomponent cascade reaction .Molecular Structure Analysis
The linear formula of 2-Bromo-1-methyl-1H-indole is C9H8BrN . The InChI code is 1S/C9H8BrN/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,1H3 .Physical And Chemical Properties Analysis
2-Bromo-1-methyl-1H-indole is a solid substance . and a molecular weight of 210.07 .Scientific Research Applications
- Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Another example is a series of novel indolyl and oxochromenyl xanthenone derivatives that were reported for their anti-HIV-1 activity .
- Indole derivatives are significant in the synthesis of natural products and drugs .
- They play a main role in cell biology and show various biologically vital properties .
- For instance, the total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields. The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .
Pharmaceutical Research
Chemical Synthesis
- Indole derivatives have shown potential as antiviral agents .
- For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
- Indole derivatives have been found to possess anti-inflammatory properties .
- They have been used in the treatment of various inflammatory disorders .
- The specific methods of application and experimental procedures would depend on the specific derivative and the nature of the inflammation being treated .
- Indole derivatives have been used as biologically active compounds for the treatment of cancer cells .
- They have shown various biologically vital properties, making them a significant area of research in the development of new cancer treatments .
Antiviral Research
Anti-Inflammatory Research
Anticancer Research
Antimicrobial Research
- Indole derivatives have shown potential as antitubercular agents .
- Specific methods of application and experimental procedures would depend on the specific derivative and the nature of the tuberculosis being treated .
- Indole derivatives have been found to possess antidiabetic properties .
- They have been used in the treatment of various diabetic disorders .
- The specific methods of application and experimental procedures would depend on the specific derivative and the nature of the diabetes being treated .
- Indole derivatives have shown antimalarial properties, making them useful in the treatment of malaria .
- Specific methods of application and experimental procedures would depend on the specific derivative and the nature of the malaria being treated .
- Indole derivatives have been found to possess anticholinesterase properties .
- They have been used in the treatment of various cholinesterase disorders .
- The specific methods of application and experimental procedures would depend on the specific derivative and the nature of the cholinesterase disorder being treated .
Antitubercular Research
Antidiabetic Research
Antimalarial Research
Anticholinesterase Research
Antioxidant Research
Safety And Hazards
2-Bromo-1-methyl-1H-indole is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
While specific future directions for 2-Bromo-1-methyl-1H-indole were not found, there is ongoing research into the development of new drugs based on indole structures . This includes the development of 1,2,3-trisubstituted indoles through a one-pot, three-component sequence based on Fischer indolisation–N-alkylation .
properties
IUPAC Name |
2-bromo-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZBTVYFUVWJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530377 | |
| Record name | 2-Bromo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methyl-1H-indole | |
CAS RN |
89246-30-0 | |
| Record name | 2-Bromo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



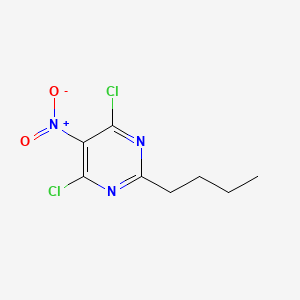
![2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B1625755.png)
![Benzoic acid, 4-[(diethylamino)methyl]-, ethyl ester, hydrochloride](/img/structure/B1625756.png)
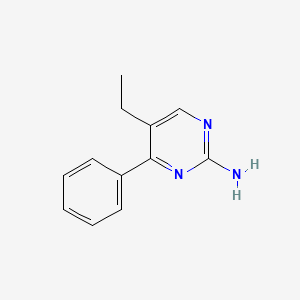
![(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid](/img/structure/B1625759.png)
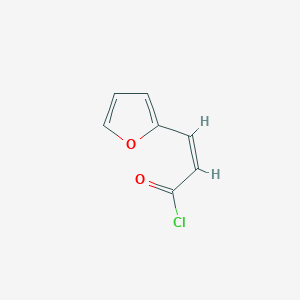
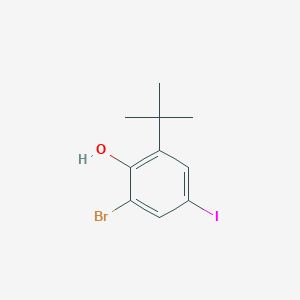
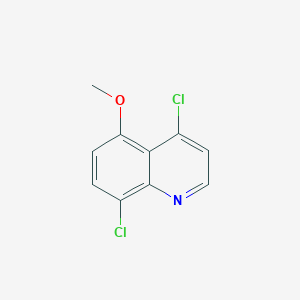
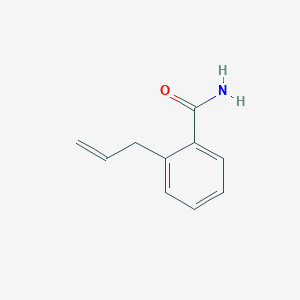
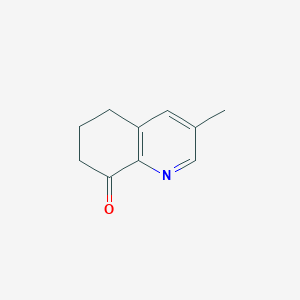
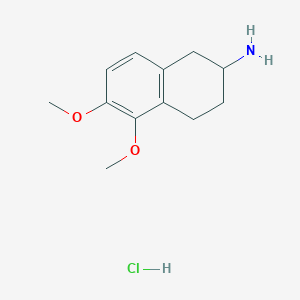
![4-Hydroxythieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625772.png)
